molecular formula C14H18Cl2N2O3S B2770006 4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE CAS No. 731815-63-7

4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE

Cat. No.: B2770006
CAS No.: 731815-63-7
M. Wt: 365.27
InChI Key: RPGHLIKOXZHPIA-UHFFFAOYSA-N
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Description

4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE is a synthetic organic compound with the molecular formula C14H18Cl2N2O3S It is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-chlorobenzene sulfonyl chloride with piperazine to form the sulfonylpiperazine intermediate. This intermediate is then reacted with 4-chlorobutanone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted piperazine compounds.

Scientific Research Applications

4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can modulate the compound’s pharmacokinetic properties, enhancing its bioavailability and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE is unique due to its combination of a sulfonylpiperazine moiety and a butanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S/c15-7-1-2-14(19)17-8-10-18(11-9-17)22(20,21)13-5-3-12(16)4-6-13/h3-6H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGHLIKOXZHPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCCl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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